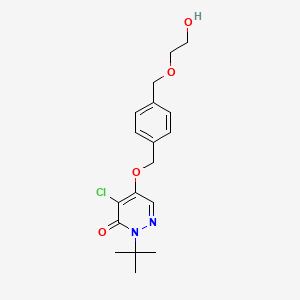
2-(tert-butyl)-4-chloro-5-((4-((2-hydroxyethoxy)methyl)benzyl)oxy)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(tert-butyl)-4-chloro-5-((4-((2-hydroxyethoxy)methyl)benzyl)oxy)pyridazin-3(2H)-one is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pyridazinone core, making it a valuable molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butyl)-4-chloro-5-((4-((2-hydroxyethoxy)methyl)benzyl)oxy)pyridazin-3(2H)-one typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .
化学反应分析
Types of Reactions
2-(tert-butyl)-4-chloro-5-((4-((2-hydroxyethoxy)methyl)benzyl)oxy)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyethoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various derivatives with different functional groups .
科学研究应用
2-(tert-butyl)-4-chloro-5-((4-((2-hydroxyethoxy)methyl)benzyl)oxy)pyridazin-3(2H)-one has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and cellular processes.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(tert-butyl)-4-chloro-5-((4-((2-hydroxyethoxy)methyl)benzyl)oxy)pyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to desired therapeutic or industrial outcomes .
相似化合物的比较
Similar Compounds
2-tert-butyl-4-chloro-5-[4-(2-fluoroethoxymethyl)benzyloxy]-2H-pyridazin-3-one: This compound has a similar structure but with a fluoro group instead of a hydroxy group.
2-tert-butyl-4-chloro-5-[4-(2-methoxyethoxymethyl)benzyloxy]-2H-pyridazin-3-one: This variant includes a methoxy group, altering its chemical properties.
Uniqueness
2-(tert-butyl)-4-chloro-5-((4-((2-hydroxyethoxy)methyl)benzyl)oxy)pyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyethoxymethyl group, in particular, provides unique opportunities for further chemical modifications and applications .
属性
分子式 |
C18H23ClN2O4 |
|---|---|
分子量 |
366.8 g/mol |
IUPAC 名称 |
2-tert-butyl-4-chloro-5-[[4-(2-hydroxyethoxymethyl)phenyl]methoxy]pyridazin-3-one |
InChI |
InChI=1S/C18H23ClN2O4/c1-18(2,3)21-17(23)16(19)15(10-20-21)25-12-14-6-4-13(5-7-14)11-24-9-8-22/h4-7,10,22H,8-9,11-12H2,1-3H3 |
InChI 键 |
XTNLABPPRDUGLZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)COCCO)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 3-amino-4-[(methylsulfonyl)amino]benzoate](/img/structure/B8407963.png)


![Pyrrolo[4,3,2-de]quinoline-2,4(1H,5H)-dione](/img/structure/B8407973.png)

![[4-(2-Hydroxyethoxy)-2-methoxybenzyl]carbamic acid tert-butyl ester](/img/structure/B8407987.png)





![2-Bromo-4-[2-(2-oxopiperazin-1-yl)ethyl]benzonitrile](/img/structure/B8408046.png)
![Benz[cd]indol-2-amine, N-[4-(1H-imidazol-1-yl)butyl]-](/img/structure/B8408050.png)

